molecular formula C14H17FN2O4 B2801689 Ethyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate CAS No. 733749-63-8

Ethyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate

Cat. No.: B2801689
CAS No.: 733749-63-8
M. Wt: 296.298
InChI Key: GSODYRSSBQFFDD-UHFFFAOYSA-N
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Description

Ethyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C14H17FN2O4 It is a piperidine derivative, which means it contains a piperidine ring, a six-membered ring with five carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate typically involves the reaction of 3-fluoro-2-nitrobenzene with piperidine-4-carboxylic acid ethyl ester. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Ethyl 1-(3-fluoro-2-aminophenyl)piperidine-4-carboxylate.

    Substitution: Ethyl 1-(3-substituted-2-nitrophenyl)piperidine-4-carboxylate.

    Hydrolysis: 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylic acid.

Scientific Research Applications

Ethyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity. The piperidine ring provides structural rigidity and can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Ethyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:

    Ethyl 1-(3-chloro-2-nitrophenyl)piperidine-4-carboxylate: Similar structure but with a chloro group instead of a fluoro group, which may affect its reactivity and binding properties.

    Ethyl 1-(3-bromo-2-nitrophenyl)piperidine-4-carboxylate:

    Ethyl 1-(3-methyl-2-nitrophenyl)piperidine-4-carboxylate: The presence of a methyl group can alter the compound’s steric and electronic properties.

The uniqueness of this compound lies in the combination of the fluoro and nitro groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O4/c1-2-21-14(18)10-6-8-16(9-7-10)12-5-3-4-11(15)13(12)17(19)20/h3-5,10H,2,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSODYRSSBQFFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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